molecular formula C16H14F3N5OS B2677232 5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 954852-21-2

5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2677232
CAS No.: 954852-21-2
M. Wt: 381.38
InChI Key: HSUNBBMMGCXUAR-UHFFFAOYSA-N
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Description

5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Next, the 3-(trifluoromethyl)phenyl group is introduced via a nucleophilic aromatic substitution reaction. The isopropyl group is then added through an alkylation reaction, and the thiazole moiety is incorporated using a condensation reaction with appropriate thiazole precursors. The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms, making it a candidate for drug development.

Medicine

In medicine, the compound’s ability to interact with biological targets makes it a promising candidate for therapeutic applications. It is explored for its potential to treat diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It is also studied for its potential use in agricultural chemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities.

    Thiazole Derivatives: Compounds with the thiazole ring are known for their antimicrobial and anticancer properties.

    Trifluoromethylphenyl Compounds: These compounds are often explored for their unique electronic properties and potential in drug development.

Uniqueness

What sets 5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide apart is its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the thiazole and triazole rings contribute to its biological activity and potential as a therapeutic agent.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

5-propan-2-yl-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5OS/c1-9(2)13-12(14(25)21-15-20-6-7-26-15)22-23-24(13)11-5-3-4-10(8-11)16(17,18)19/h3-9H,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUNBBMMGCXUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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